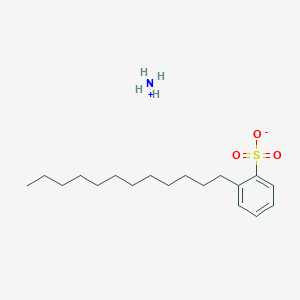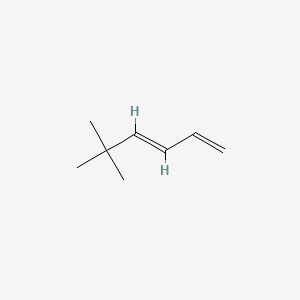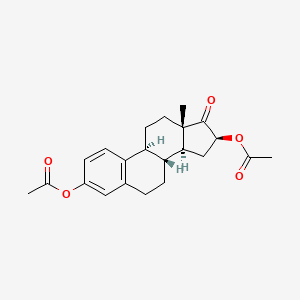
LEAD FERROCYANIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Ferrocyanide has been studied extensively . It has been shown that cyanide can potentially be stored and stockpiled as ferrocyanide, which is more stable . The formation rates and yields of ferrocyanide have been investigated as a function of various environmental parameters, such as pH, temperature, and concentration .
Molecular Structure Analysis
The molecular structure of Ferrocyanide has been analyzed in several studies . It is a diamagnetic species, featuring a low-spin iron (II) center in an octahedral ligand environment . The structure of Ferrocyanide is also influenced by the presence of Fe (CN) 6^4− defect vacancies .
Chemical Reactions Analysis
Ferrocyanide undergoes various chemical reactions . For instance, treatment of ferrocyanide with ferric-containing salts gives the intensely colored pigment Prussian blue . Ferrocyanide is reversibly oxidized by one electron, giving ferricyanide .
Physical And Chemical Properties Analysis
Ferrocyanide is a colorless to yellowish crystalline powder with a slightly bitter taste . It is soluble in water and slightly soluble in alcohol . The solubility of Ferrocyanide has been found to be up to 2.3 M .
Wissenschaftliche Forschungsanwendungen
Application in Acetylcholinesterase Localization
Lead ferrocyanide has been utilized in a method for acetylcholinesterase (AChE) localization. In a study, it was used as a trapping agent for the ferrocyanide ion formed by the reduction of ferricyanide by thiocholine, released enzymatically from acetylthiocholine. This method enabled fine localization of AChE in various tissues (Eránkö et al., 1967).
Cyanide Determination in Presence of Ferrocyanide
In environmental analysis, this compound has been referenced in methods to determine cyanide concentrations in the presence of ferrocyanide. A study described a method preventing the decomposition of ferrocyanide during cyanide distillation (Roberts & Jackson, 1971).
In Neuropathy Research
Research has utilized this compound in studying axonal remodeling in lead-induced demyelinating neuropathy in rats. This involved staining single-teased fibers with a ferric ion-ferrocyanide method (Coria et al., 1984).
In Electrochemical Sensors
This compound is referenced in the development of electrochemical sensors. A study on an easy-to-use electrochemical sensor for detecting lead ions used core-shell nanoparticles as a sensitive platform, highlighting its application in detecting heavy metal ions (Kong et al., 2018).
In Potentiometric Stripping Analysis
A study employed potassium ferrocyanide as a reducing agent on a glassy carbon electrode for potentiometric stripping analysis of lead, demonstrating its utility in determining trace amounts of lead in samples (Zhang et al., 1995).
Ferroelectric Films Research
In the field of ferroelectric materials, research has explored alternatives to lead-based materials due to their environmental implications. A study increased the Curie temperature of micrometer-thick films of BaTiO(3) by interspersing stiff, self-assembled vertical columns of Sm(2)O(3), presenting an alternative to lead-based ferroelectric materials (Harrington et al., 2011).
Heavy Metal Removal Studies
This compound is also mentioned in studies on heavy metal removal. One study focused on a polypyrrole-based adsorbent for lead ion removal from aqueous solutions, demonstrating its effectiveness and providing insights into heavy metal adsorption mechanisms (Sarojini et al., 2021).
Analysis of Calcium Supplements
A method involving lead hydride generation from acid solution containing potassium ferricyanide as an oxidizing agent was used for the determination of lead in calcium supplements, showcasing its application in analytical chemistry (Tyson et al., 2000).
Soil Micro-Ecology and Heavy Metal Remediation
Research on iron nanoparticles for the remediation of lead-contaminated soil and its effects on soil micro-ecology has also been conducted. This study helps in understanding the potential of these nanoparticles in environmental remediation (Peng et al., 2019).
Wirkmechanismus
Target of Action
Lead Ferrocyanide, also known as Prussian Blue, primarily targets heavy metal ions in the body. It binds to radioactive isotopes of cesium and non-radioactive thallium in the gastrointestinal tract . This binding action reduces the reabsorption of these harmful substances into the body, thus aiding in their elimination .
Mode of Action
this compound interacts with its targets through a process known as chelation. In this process, this compound forms a complex with the heavy metal ions, effectively trapping them. This interaction is facilitated by the ferric ions (Fe³⁺) released from hemosiderin by acid, which readily bind to ferrocyanide ions (Fe(CN)₆⁴⁻) from the potassium ferrocyanide, forming the insoluble, vibrantly blue ferric ferrocyanide (Fe₄[Fe(CN)₆]₃), more commonly known as Prussian Blue .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the metabolism of heavy metals. By binding to heavy metal ions, this compound prevents these ions from participating in other biochemical reactions that could lead to toxic effects. For example, it has been suggested that the interaction between iron cyanide and lead ions influences pyritic gold ore flotation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial to its function. This property enhances its bioavailability in the gastrointestinal tract, allowing it to effectively trap heavy metal ions and prevent their absorption into the body .
Result of Action
The primary result of this compound’s action is the reduction of heavy metal toxicity. By binding to heavy metal ions and preventing their absorption, this compound helps to reduce the concentration of these ions in the body. This can help to mitigate the harmful effects of heavy metal poisoning .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the formation rates and yields of ferrocyanide are optimal at slightly alkaline conditions (pH 8−9) and moderate temperatures (≈20−30 °C) . Additionally, the presence of other ions in the environment can affect the binding affinity of this compound for heavy metal ions .
Safety and Hazards
Zukünftige Richtungen
The future directions of Ferrocyanide research are focused on its potential applications in energy storage . For instance, Ferrocyanides and ferricyanides are among the most employed positive electrolyte materials in aqueous flow battery research . Researchers are investigating the cation-dependent solubility and stability of these materials for use in energy-dense flow batteries .
Biochemische Analyse
Biochemical Properties
Lead Ferrocyanide is involved in redox reactions, particularly in thermogalvanic cells . The ratio of the oxidized and reduced states of this compound significantly affects the power produced in these cells .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in redox reactions. It can exist in oxidized and reduced states, and the ratio of these states can significantly affect the power produced in thermogalvanic cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time, particularly in relation to its concentration and the ratio of its oxidized and reduced states .
Metabolic Pathways
This compound is involved in redox reactions, suggesting that it could potentially interact with metabolic pathways related to electron transfer and energy production .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of lead ferrocyanide can be achieved through a precipitation reaction between lead nitrate and potassium ferrocyanide.", "Starting Materials": [ "Lead nitrate", "Potassium ferrocyanide", "Distilled water" ], "Reaction": [ "Dissolve 10 g of lead nitrate in 100 mL of distilled water in a beaker.", "Dissolve 10 g of potassium ferrocyanide in 100 mL of distilled water in a separate beaker.", "Slowly add the potassium ferrocyanide solution to the lead nitrate solution while stirring continuously.", "A yellow precipitate of lead ferrocyanide will form.", "Filter the precipitate using a Buchner funnel and wash it with distilled water.", "Dry the lead ferrocyanide in an oven at 60°C for several hours until it is completely dry.", "The final product is a yellow crystalline powder of lead ferrocyanide." ] } | |
| 14402-61-0 | |
Molekularformel |
C6FeN6Pb2 |
Molekulargewicht |
626.35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









